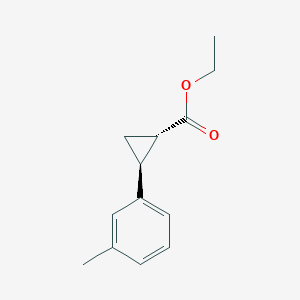

trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate

描述

属性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC 名称 |

ethyl (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |

InChI 键 |

UEFUJMMDLGDXLQ-NEPJUHHUSA-N |

手性 SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC(=C2)C |

规范 SMILES |

CCOC(=O)C1CC1C2=CC=CC(=C2)C |

产品来源 |

United States |

准备方法

Stepwise Synthesis Outline

| Step | Description | Key Reagents and Conditions | Notes |

|---|---|---|---|

| A | Preparation of m-tolyl-substituted alkene (m-methylstyrene) | Starting from m-tolyl precursors | Purity critical for selectivity |

| B | Generation of ethyl diazoacetate | Diazotization of ethyl glycinate derivatives | Freshly prepared for reactivity |

| C | Cyclopropanation reaction | Reaction of ethyl diazoacetate with m-methylstyrene in presence of catalyst (Fe/NGR or transition metal complex) | Solvent: dimethoxyethane or benzene; Temperature: ~60°C; Time: 4 h |

| D | Workup | Aqueous acid washes, extraction with organic solvents (methylene chloride, ether), drying over magnesium sulfate | Removal of catalyst and byproducts |

| E | Purification | Vacuum distillation or recrystallization | Isolation of trans isomer |

Reaction Conditions and Yields

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Catalyst type | Fe/Phen@C-800 (heterogeneous iron catalyst) | High yield, moderate trans selectivity |

| Solvent | Dimethoxyethane, benzene | Minimal influence on yield or diastereoselectivity |

| Temperature | 60°C | Optimal for good yield |

| Reaction time | 4 hours | Sufficient for complete conversion |

| Olefin to diazo ratio | 5:1 preferred | Reduces homocoupling byproducts (<5%) |

| Water content | Slightly wet solvents tolerated | Minor decrease in yield |

Notes on Diastereoselectivity

Analytical and Purification Techniques

- Extraction: Acid-base aqueous washes to remove impurities and catalyst residues.

- Drying: Over anhydrous magnesium sulfate or sodium sulfate.

- Chromatography: Alumina column chromatography to separate isomers if necessary.

- Recrystallization: From isopropyl ether or similar solvents to enrich trans isomer purity.

- Vacuum distillation: For volatile esters to obtain pure product.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, open-chain structures

Substitution: Amides, thioesters

科学研究应用

Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl (1S,2S)-2-(m-tolyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Cyclopropanecarboxylates

Substituent Effects on Physical and Chemical Properties

The table below compares trans-ethyl 2-(m-tolyl)cyclopropanecarboxylate with analogs differing in substituent groups:

Key Observations :

- Substituent Polarity : The m-tolyl group (moderately lipophilic) contrasts with the electron-donating 4-methoxyphenyl (enhanced solubility) and the electron-withdrawing thiazolyl (increased reactivity in cross-coupling reactions) .

- Boiling Points : Higher boiling points correlate with bulkier substituents (e.g., m-tolyl vs. phenyl) due to increased van der Waals interactions .

- Synthetic Utility : Thiazolyl and formyl derivatives are more reactive in nucleophilic or electrophilic reactions compared to aryl-substituted analogs .

Reactivity and Functionalization

- Acid Hydrolysis : The ethyl ester group in trans-ethyl 2-(m-tolyl)cyclopropanecarboxylate can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/MeOH), similar to its thiazolyl analog .

- Ring-Opening Reactions : Unlike ethyl 2-formylcyclopropanecarboxylate , which undergoes aldol additions, m-tolyl-substituted cyclopropanes exhibit stability toward ring-opening due to steric hindrance from the aryl group .

- Catalytic Applications: The trans-configuration of m-tolyl derivatives enables stereospecific transformations, as seen in rhodium-catalyzed annulations of aminocyclopropanes .

Stereochemical Considerations

- Cis/Trans Isomerism : The trans-isomer of ethyl 2-(m-tolyl)cyclopropanecarboxylate is thermodynamically favored during synthesis, analogous to trans-2-phenylcyclopropanecarboxylates .

- Resolution Methods : Chiral separation techniques (e.g., chromatography) are required for enantiopure forms, as seen in cyclohexyl analogs .

生物活性

trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate is an organic compound characterized by its cyclopropane structure, featuring an ethyl ester group and a meta-tolyl substituent. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The compound's unique (1S,2S) stereochemistry plays a crucial role in its biological activity. The spatial arrangement of the substituents around the cyclopropane ring influences its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate exhibits various biological activities, which can be summarized as follows:

- Enzyme Interactions : The compound may act as a substrate for different enzymes, potentially altering metabolic pathways within biological systems.

- Therapeutic Potential : There is emerging interest in its anti-inflammatory and analgesic effects, suggesting possible applications in pain management and inflammation-related conditions.

Study on Enzyme Interactions

A study investigated the interactions of trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, leading to significant changes in metabolic processes. This modulation could be beneficial for developing therapeutic agents targeting metabolic disorders.

Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate. In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in cultured cells, indicating its potential as an anti-inflammatory agent.

The mechanism through which trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate exerts its biological effects involves:

- Targeting Specific Enzymes : The compound interacts with enzymes that play pivotal roles in inflammation and pain signaling pathways.

- Influencing Metabolic Pathways : By acting as a substrate or inhibitor, it can alter the activity of metabolic enzymes, leading to changes in cellular metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate and other cyclopropane derivatives. The following table summarizes key findings:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| trans-Ethyl 2-(M-tolyl)cyclopropanecarboxylate | Anti-inflammatory, analgesic | Enzyme modulation |

| Cyclopropane derivative A | Mild anti-inflammatory | Non-specific enzyme inhibition |

| Cyclopropane derivative B | No significant activity | Poor substrate for metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。